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Compound of Interest

3-Hydroxy-3-
Compound Name: ) )
methylcyclobutanecarboxylic acid

Cat. No.: B577406

An In-depth Technical Guide on 3-Hydroxy-3-methylcyclobutanecarboxylic acid (CAS:
16286-86-5)

This technical guide provides a comprehensive overview of 3-Hydroxy-3-
methylcyclobutanecarboxylic acid, a unique cyclobutane derivative of interest to
researchers, scientists, and professionals in drug development. This document details its
physicochemical properties, synthesis, and spectroscopic profile, and discusses its potential
applications as a structural motif in medicinal chemistry.

Chemical and Physical Properties

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a white crystalline or powdery solid at
room temperature.[1] It is soluble in water and some organic solvents.[1] The cyclobutane ring,
a four-membered carbocycle, imparts significant ring strain, resulting in a rigid, puckered
conformation that is increasingly utilized in medicinal chemistry to enhance the potency,
selectivity, and pharmacokinetic profiles of drug candidates.[1][2][3]

Table 1: Physicochemical Properties of 3-Hydroxy-3-methylcyclobutanecarboxylic acid
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Property Value Reference | Note
CAS Number 16286-86-5 [1][4]
Molecular Formula CeH1003 [1][4]
Molar Mass 130.14 g/mol [1114]
Appearance Wh'ite crystalline or powdery o

solid
Melting Point ~150-155 °C [1]
Boiling Point 270.4 £ 33.0°C [1][4] (Predicted)
Density 1.319 + 0.06 g/cm3 [1][4] (Predicted)
pKa 455 +0.40 [1][4] (Predicted)

Storage Conditions

2-8°C, Sealed in dry conditions

[1]14]

Synthesis and Experimental Protocols

The primary synthetic route to 3-Hydroxy-3-methylcyclobutanecarboxylic acid involves the

nucleophilic addition of a methyl group to a ketone precursor. A detailed experimental protocol

for the synthesis of the cis-diastereomer via a Grignard reaction is provided below, adapted

from the literature.[5]

Experimental Protocol: Grignhard Synthesis of (cis)-3-
hydroxy-3-methylcyclobutane-1-carboxylic acid[5]

Materials:

3-oxocyclobutane carboxylic acid (1.0 g, 9.99 mmol, 1.0 equiv.)

Anhydrous Tetrahydrofuran (THF) (35.14 mL)

3M Methylmagnesium chloride (CHsMgCl) solution in THF (7.30 mL, 22 mmol, 2.2 equiv.)

2M Hydrochloric acid (HCI)
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e Dichloromethane (DCM)

¢ Agueous Sodium Chloride (NaCl) solution (brine)

Procedure:

e To a 100 mL oven-dried round-bottom flask under a nitrogen atmosphere, add 3-
oxocyclobutane carboxylic acid (1.0 g) and anhydrous THF (35.14 mL).

 Stir the solution at room temperature for 5 minutes.

e Cool the reaction mixture to -32°C using a cryocooler.

» Using an addition funnel, add the 3M solution of methylmagnesium chloride in THF dropwise
over 30 minutes, maintaining the temperature at -32°C.

 After the addition is complete, allow the solution to warm to 22°C (room temperature) and stir
overnight (approximately 24 hours).

e Cool the mixture to 5°C in an ice bath.

e Quench the reaction by the dropwise addition of 2M HCI. Stir the mixture for 30 minutes.

» Allow the mixture to warm to room temperature and continue stirring for an additional 45
minutes.

o Check the pH of the solution to ensure it is acidic (pH < 6).

o Extract the product from the aqueous layer with dichloromethane (~10 mL x 3).

o Combine the organic layers and wash with aqueous NaCl solution.

o Concentrate the organic phase in vacuo to yield the product.

The synthesis workflow is illustrated in the diagram below.
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Synthesis Workflow of 3-Hydroxy acid
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Caption: Synthesis workflow for 3-Hydroxy-3-methylcyclobutanecarboxylic acid.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of 3-Hydroxy-3-
methylcyclobutanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data: Experimental *H NMR data for the cis-diastereomer has been reported as
follows (400 MHz, CDsOD):[5]

0 2.65 ppm (pentet, J= 8.5 Hz, 1H)

0 2.34-2.26 ppm (m, 3H)

0 2.26-2.18 ppm (m, 2H)

0 1.33 ppm (s, 3H)

Predicted 13C NMR Data: Based on typical chemical shift ranges for similar functional groups,
the following 3C NMR shifts are predicted.[6][7] The carboxyl carbon is expected to be the
most downfield signal, while the methyl carbon will be the most upfield.

Table 2: Spectroscopic Data for 3-Hydroxy-3-methylcyclobutanecarboxylic acid
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Observed /
Spectroscopy Feature _ Reference / Note
Predicted Value
CH (on carboxyl-
1H NMR _ 5 2.65 ppm [5]
bearing carbon)
CH:z (cyclobutane
) 0 2.34-2.18 ppm [5]
ring)
CHs (methyl group) 0 1.33 ppm [5]
13C NMR (Predicted) C=0 (Carboxyl) ~170 - 185 ppm [6]1[8]

C-OH (Tertiary

~65 - 85 ppm General Range
alcohol)
CH (on carboxyl-
) ~40 - 55 ppm General Range
bearing carbon)
CH:z (cyclobutane
] ~30 - 45 ppm General Range
ring)
CHs (methyl group) ~20 - 30 ppm General Range
O-H stretch 2500 - 3300 cm™1

IR (Predicted)

(Carboxylic Acid)

(very broad) [9][10]

O-H stretch (Alcohol)

~3200 - 3600 cm~1
(broad)

General Range

C=0 stretch
(Carboxylic Acid)

~1700 - 1725 cm™t!
(strong, sharp)

[110]

C-O stretch

~1210 - 1320 cm™1

[11]

O-H wag (Carboxylic
Acid)

~900 - 960 cm~1
(broad)

[11]

The diagram below illustrates the logical relationship between the compound's functional

groups and their expected spectroscopic signals.
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Spectroscopic Correlation Diagram
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Caption: Correlation of functional groups with expected spectroscopic signals.

Role in Drug Discovery and Development

While specific biological activity for 3-Hydroxy-3-methylcyclobutanecarboxylic acid has not
been reported, the cyclobutane scaffold it contains is of considerable interest in drug discovery.
The rigid, three-dimensional nature of the cyclobutane ring can be used to:

» Conformationally Restrict Molecules: Locking a molecule into its most active conformation
can lead to increased potency and selectivity for its biological target.[1][2]

» Serve as an Aryl Isostere: Replacing a phenyl ring with a cyclobutane ring can improve
metabolic stability and other pharmacokinetic properties.[2]

» Improve Metabolic Stability: The cyclobutane core is generally inert to metabolic degradation,
which can increase the half-life of a drug.[2]

o Explore Novel Chemical Space: The unique geometry of cyclobutanes allows for the precise
orientation of pharmacophoric groups to optimize interactions with protein binding pockets.[1]

[3]
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This compound, with its carboxylic acid and tertiary alcohol functionalities, serves as a versatile
building block. The carboxylic acid can be readily converted to amides, esters, and other
functional groups, while the hydroxyl group offers a site for further modification or hydrogen
bonding interactions within a target protein. It has been identified as a building block for the
development of protein degraders, a novel therapeutic modality.[12]

Safety and Handling

No significant toxicity or hazards have been reported for 3-Hydroxy-3-
methylcyclobutanecarboxylic acid.[1][4] However, as with all laboratory chemicals,
appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab
coat, should be worn. Direct contact with skin and eyes, as well as inhalation, should be
avoided.[1][4]

Conclusion

3-Hydroxy-3-methylcyclobutanecarboxylic acid is a valuable synthetic intermediate
characterized by its rigid cyclobutane core. While it may not possess intrinsic biological activity,
its utility as a building block in the synthesis of more complex molecules for pharmaceutical and
materials science applications is clear. The detailed synthetic protocol and spectroscopic data
provided in this guide serve as a valuable resource for researchers aiming to incorporate this
unique structural motif into their discovery programs. The continued exploration of cyclobutane-
containing molecules holds promise for the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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